molecular formula C23H20ClFN2O B2952951 (Z)-[(2-chloro-6-fluorophenyl)methoxy]({1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene})amine CAS No. 861207-26-3

(Z)-[(2-chloro-6-fluorophenyl)methoxy]({1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene})amine

Cat. No. B2952951
CAS RN: 861207-26-3
M. Wt: 394.87
InChI Key: MTYFOKXFRPFSAN-QQXSKIMKSA-N
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Description

The compound (Z)-(2-chloro-6-fluorophenyl)methoxyphenyl]ethylidene})amine is an organic compound containing several functional groups, including an amine, an ether, and a fluorophenyl group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors such as the hybridization of the carbon atoms, the presence of the ether and amine functional groups, and the electronegativity of the fluorine atom. These factors could influence the compound’s shape, polarity, and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and functional groups. For this compound, properties such as solubility, melting point, boiling point, and reactivity would likely be influenced by the presence of the amine, ether, and fluorophenyl groups .

Scientific Research Applications

Fluoroionophores for Metal Ion Detection

Research by Hong et al. (2012) developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives to study their spectral diversity upon interaction with various metal cations. This work illustrates the potential of using fluoroionophores for the specific chelation of metal ions like Zn+2 in both organic and semi-aqueous solutions, highlighting the compound's utility in cellular metal staining through general fluorescence and ratio fluorescence methods (Hong et al., 2012).

Organosilicon Synthesis of Isocyanates

The synthesis of isocyanates, involving silylation of starting amines followed by phosgenation, showcases the versatility of organosilicon chemistry. This method provides a convenient route for synthesizing known and unknown isocyanates, demonstrating the chemical's utility in organic synthesis and potential applications in creating polymers or pharmaceutical compounds (Lebedev et al., 2006).

Ethoxymethylidene and Aminomethylidene Derivatives

Pryadeina et al. (2007) reported the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene derivatives, demonstrating the compound's capacity to form stable Z and E isomers. This research contributes to the understanding of the compound's structural versatility and its potential in synthesizing novel organic compounds with specific electronic and steric properties (Pryadeina et al., 2007).

Amine Sensing with Zn Porphyrin Solutions

Dunbar et al. (2006) explored the use of Zn porphyrin solutions for amine sensing, where the interaction with amines induces changes in the optical spectrum. This study underscores the potential application of the compound in developing sensitive materials for detecting amine vapors, which could be pivotal in environmental monitoring or diagnostic applications (Dunbar et al., 2006).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential uses. For example, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

(Z)-N-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O/c1-16(26-28-15-21-22(24)10-5-11-23(21)25)17-8-4-9-20(12-17)27-13-18-6-2-3-7-19(18)14-27/h2-12H,13-15H2,1H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYFOKXFRPFSAN-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=CC=C1Cl)F)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=C(C=CC=C1Cl)F)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-[(2-chloro-6-fluorophenyl)methoxy]({1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene})amine

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